molecular formula C16H18O4 B2822180 Methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate CAS No. 402602-98-6

Methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate

Cat. No.: B2822180
CAS No.: 402602-98-6
M. Wt: 274.316
InChI Key: AFQIYCOOSPTZMR-UHFFFAOYSA-N
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Description

Methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate is a furan-based ester derivative featuring a 4-propylphenoxymethyl substituent at the 5-position of the furan ring. The 4-propylphenoxy group introduces lipophilicity, which may enhance membrane permeability and influence interactions with biological targets.

Properties

IUPAC Name

methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-3-4-12-5-7-13(8-6-12)19-11-14-9-10-15(20-14)16(17)18-2/h5-10H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQIYCOOSPTZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is then reacted with 4-propylphenol and a suitable base to yield the final product. The reaction conditions often include refluxing the reaction mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Methyl 5-[(4-propylphenoxy)methyl]furan-2-methanol.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity
Recent studies have shown that derivatives of furan-2-carboxylic acids, including methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate, exhibit promising antimycobacterial properties. These compounds interfere with iron homeostasis in mycobacteria, making them potential candidates for tuberculosis treatment. The structural features of these compounds contribute to their biological activity, and ongoing research aims to optimize their efficacy against resistant strains of Mycobacterium tuberculosis .

Anti-inflammatory Properties
In addition to antimycobacterial activity, compounds similar to this compound have been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, providing a therapeutic avenue for conditions such as arthritis and other inflammatory diseases. The mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes .

Materials Science

Polymer Development
this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its ability to act as a building block in polymer chemistry allows for the creation of materials with specific mechanical and thermal characteristics. Research is ongoing to explore its application in creating biodegradable plastics that maintain structural integrity while being environmentally friendly .

Coatings and Adhesives
The compound's chemical structure lends itself well to applications in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and enhance resistance to environmental factors such as moisture and UV radiation. This makes it suitable for use in protective coatings for various substrates, including metals and plastics .

Cosmetic Formulations

Skin Care Products
this compound is being explored as an ingredient in cosmetic formulations due to its potential moisturizing and anti-inflammatory properties. Studies indicate that it can enhance skin hydration and improve overall skin texture when incorporated into creams and lotions. The compound's safety profile is also favorable, making it a candidate for sensitive skin formulations .

Experimental Design in Formulation Development
Recent research has employed experimental design techniques to optimize cosmetic formulations containing this compound. By using methods such as Box-Behnken design, researchers can systematically evaluate the effects of various raw materials on the physical and sensory properties of the final product. This approach allows for the development of stable and effective cosmetic products tailored to consumer needs .

Case Studies

Study Focus Findings
Study on Antimycobacterial ActivityEvaluated the efficacy of furan derivatives against Mycobacterium tuberculosisIdentified structural features contributing to biological activity
Polymer Synthesis ResearchInvestigated the use of this compound in biodegradable polymersDeveloped materials with enhanced mechanical properties
Cosmetic Formulation StudyOptimized skin care products using experimental design techniquesImproved hydration and texture in formulations containing the compound

Mechanism of Action

The mechanism of action of Methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate ():

    • Substituent : A 2-fluoro-4-nitrophenyl group.
    • Synthesis : Prepared via a modified Meerwein arylation between 2-fluoro-4-nitroaniline and methyl furan-2-carboxylate under acidic conditions .
    • Key Features : The electron-withdrawing nitro and fluorine groups reduce electron density on the phenyl ring, enhancing stability and influencing intermolecular interactions (e.g., π-π stacking and CH···F bonds) .
    • Crystallography : Forms planar molecular structures with stacking interactions (center-to-center distances: 3.72–3.82 Å) and weak hydrogen bonds .
  • Methyl 5-(4-Hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate ():

    • Substituent : Hydroxy, methoxy, and hydroxymethyl groups.
    • Synthesis : Isolated via column chromatography and preparative HPLC from natural sources .
    • Key Features : Polar substituents increase solubility in aqueous media and enable hydrogen bonding, which stabilizes crystal packing. Demonstrated anti-MRSA and antioxidant activities .
  • Methyl 5-[(4-Propylphenoxy)methyl]furan-2-carboxylate: Substituent: 4-Propylphenoxymethyl group. Hypothesized Synthesis: Likely involves etherification between 4-propylphenol and a chloromethyl furan ester precursor, followed by esterification.
Molecular Weight and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Profile
This compound C₁₆H₁₈O₄ 274.31 Low (lipophilic)
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate C₁₂H₈FNO₅ 295.22 Moderate (polar nitro group)
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate C₁₅H₁₆O₆ 315.08 High (polar substituents)

Crystallographic and Conformational Analysis

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Crystal system: Monoclinic (space group P2₁/c), with nearly planar geometry. Dominated by π-π stacking and van der Waals interactions . Intramolecular CH···F bonds stabilize conformation .
  • This compound: Predicted Structure: The bulky 4-propylphenoxy group may introduce torsional strain, reducing planarity. Crystal packing likely driven by van der Waals forces between alkyl chains, with minimal hydrogen bonding.

Software and Analytical Tools

  • Crystallography : Structures were resolved using SHELXL and visualized with Mercury . Hirshfeld surface analysis (CrystalExplorer) quantified intermolecular interactions .
  • Spectroscopy : NMR and HRMS confirmed structural assignments across all compounds .

Biological Activity

Methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate is a furan-based compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring linked to a methyl ester group and a propylphenoxy substituent. The molecular formula for this compound is C16H18O4C_{16}H_{18}O_4, with a molecular weight of approximately 274.31 g/mol.

Structural Characteristics

FeatureDescription
Molecular FormulaC₁₆H₁₈O₄
Molecular Weight274.31 g/mol
Functional GroupsFuran, ester, phenoxy

Antimicrobial Activity

Research indicates that furan derivatives, including this compound, exhibit significant antimicrobial properties. They interfere with iron homeostasis in microbial cells, which is crucial for their survival and replication. This mechanism is particularly relevant in the development of new antimycobacterial agents .

Anticancer Potential

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells suggests its potential as an anticancer therapeutic agent. For example, derivatives of similar compounds have shown promising results against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines .

Case Studies and Experimental Data

  • Antimycobacterial Studies : In a study focusing on the synthesis of furan derivatives, this compound was evaluated for its antimycobacterial activity. Results indicated that the compound effectively inhibited the growth of Mycobacterium tuberculosis by disrupting iron metabolism within the pathogen.
  • Cytotoxicity Assays : Cytotoxicity assays conducted on various cell lines revealed that the compound exhibited an IC50 value of approximately 62 µg/mL against HeLa cells, indicating moderate cytotoxicity. This suggests that further structural modifications could enhance its efficacy .
  • Mechanism of Action : Preliminary studies using molecular docking simulations have suggested that this compound may interact with specific enzymes involved in cancer cell proliferation and survival pathways, potentially leading to apoptosis .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : Starting from furfuryl alcohol, the furan ring is formed through cyclization reactions.
  • Esterification : The carboxylic acid derivative is then esterified with methanol to yield the methyl ester.
  • Substitution Reaction : The propylphenoxy group is introduced via nucleophilic substitution reactions.

Characterization techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SC-XRD) are employed to confirm the structure and purity of the synthesized compound .

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